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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ENMD-1068 hydrobromide, a selective

antagonist of Protease-Activated Receptor 2 (PAR-2). This document consolidates key

information on its chemical properties, mechanism of action, and experimental data from

preclinical studies, with a focus on its therapeutic potential in fibrotic diseases and

endometriosis.

Chemical Identification and Synonyms
ENMD-1068 and its hydrobromide salt are identified by the following CAS numbers and

synonyms.

Identifier Value

Compound Name ENMD-1068 Hydrobromide

CAS Number 644961-61-5

ENMD-1068 (Free Base) CAS 789488-77-3

Chemical Name
N1-(3-methylbutyryl)-N4-(6-

aminohexanoyl)piperazine hydrobromide

Synonyms
1-(6-amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)-

piperazine hydrobromide
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Mechanism of Action: PAR-2 Antagonism and
Modulation of TGF-β1/Smad Signaling
ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein

coupled receptor involved in inflammation and cellular signaling.[1] A primary mechanism of

action for ENMD-1068 involves the attenuation of the Transforming Growth Factor-β1 (TGF-

β1)/Smad signaling pathway.[1] By inhibiting PAR-2, ENMD-1068 has been shown to reduce

the activation of hepatic stellate cells (HSCs) and decrease collagen expression, key events in

the pathogenesis of liver fibrosis.[1][2] It also demonstrates anti-proliferative and pro-apoptotic

effects on endometrial cells, suggesting its utility in studying endometriosis.[2][3]
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Caption: ENMD-1068 inhibits PAR-2, which in turn attenuates the TGF-β1/Smad signaling

pathway, leading to reduced fibrosis.

Quantitative Data
The following tables summarize the quantitative data reported for ENMD-1068 in various

studies.

Table 1: In Vitro Activity
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Parameter Value Cell Type Assay Reference

IC₅₀ ~5 mM Colonocytes
Intracellular

Calcium Release
[4]

IC₅₀ 1.2 mM Not Specified
PAR-2

Antagonism

MedChemExpres

s

Concentration 10 µM
Primary Mouse

HSCs

Inhibition of TGF-

β1/Smad

Signaling

[2]

Table 2: In Vivo Efficacy in Mouse Models
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Indication Model Dosage
Dosing
Regimen

Key
Findings

Reference

Liver Fibrosis CCl₄-induced

25 mg/kg and

50 mg/kg

(i.p.)

Twice per

week for 4

weeks

Reduced

ALT/AST

levels,

collagen

content, and

α-SMA

expression.

[1]

Endometriosi

s

Xenograft

model in

nude mice

25 mg/kg and

50 mg/kg

(i.p.)

Daily for 5

days

Dose-

dependently

inhibited the

development

of

endometriotic

lesions.

[3]

Airway

Inflammation

OVA-induced

allergic

asthma

Not specified Not specified

Inhibited

antigen-

induced

cellular

recruitment

and

peroxidase

activity.

[5]

Lung

Inflammation
LPS-induced Not specified

Pre-treatment

1 hour before

LPS

Reduced

CXCL1

chemokine

production.

[6]

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo CCl₄-Induced Liver Fibrosis Mouse Model
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This protocol outlines the induction of liver fibrosis in mice and subsequent treatment with

ENMD-1068.

Start

Acclimate ICR mice (8 weeks old)

Randomly divide into control and treatment groups

Administer ENMD-1068 (25 or 50 mg/kg, i.p.) or vehicle

Induce fibrosis with CCl₄ injection

Repeat treatment twice weekly for 4 weeks

Sacrifice mice

Collect liver tissue and serum

Perform histological and biochemical analyses

End
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Caption: Experimental workflow for the in vivo liver fibrosis model.

Protocol Steps:

Animal Model: Eight-week-old male ICR mice are used.

Fibrosis Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a carbon

tetrachloride (CCl₄) solution.

Treatment Groups: Mice are divided into a vehicle control group and ENMD-1068 treatment

groups (25 mg/kg and 50 mg/kg).

Dosing: ENMD-1068 or vehicle is administered i.p. twice a week for four weeks.

Outcome Measures: At the end of the treatment period, serum levels of alanine

aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues

are collected for histological analysis of collagen deposition (e.g., Sirius Red staining) and

immunohistochemical analysis of α-smooth muscle actin (α-SMA).[1]

In Vivo Endometriosis Mouse Model
This protocol describes the establishment of an endometriosis model in mice and treatment

with ENMD-1068.

Protocol Steps:

Animal Model: A xenograft model of human endometriosis is created in nude mice.

Treatment Groups: After induction of endometriosis, mice are divided into a vehicle control

group and ENMD-1068 treatment groups (25 mg/kg and 50 mg/kg).

Dosing: ENMD-1068 or vehicle is administered i.p. daily for five days.

Outcome Measures: Endometriotic lesions are counted and measured. Lesions are

assessed for the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1

(MCP-1) by ELISA. Immunohistochemistry is used to evaluate the activation of nuclear
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factor-κB (NF-κB), expression of vascular endothelial growth factor (VEGF), cell proliferation

(Ki-67), and apoptosis (TUNEL assay).[3]

In Vitro Intracellular Calcium Release Assay
This assay measures the ability of ENMD-1068 to inhibit PAR-2 agonist-induced intracellular

calcium mobilization.

Protocol Steps:

Cell Culture: Culture cells (e.g., colonocytes, hepatic stellate cells) to near confluency in a

96-well plate.[4][7]

Dye Loading: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) and then

incubate with a calcium-sensitive fluorescent dye such as Fura-2 AM. This is typically done

for about one hour at room temperature in the dark.[7][8]

De-esterification: After loading, wash the cells to remove extracellular dye and allow for the

de-esterification of Fura-2 AM within the cells for approximately 20-30 minutes.[7]

Treatment: Add ENMD-1068 at various concentrations to the cells and incubate for a short

period.

Stimulation: Stimulate the cells with a PAR-2 agonist (e.g., trypsin or SLIGRL-NH₂).[1]

Measurement: Measure the fluorescence intensity at dual excitation wavelengths (e.g., 340

nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate

reader. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular

calcium concentration.[7][8]

Data Analysis: Calculate the inhibition of the agonist-induced calcium release by ENMD-

1068 to determine its IC₅₀ value.[9]

In Vitro Smad Transcriptional Activity Assay (Luciferase
Reporter Assay)
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This assay quantifies the effect of ENMD-1068 on TGF-β1-induced Smad-dependent gene

transcription.[1][10]

Start

Seed cells (e.g., HSCs) in a multi-well plate

Transfect cells with a Smad-responsive luciferase reporter vector

Treat cells with ENMD-1068

Stimulate cells with TGF-β1

Incubate for a defined period (e.g., 18-24 hours)

Lyse the cells

Add luciferase substrate and measure luminescence

Analyze the luminescence data

End
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Caption: Experimental workflow for the Smad transcriptional activity luciferase reporter assay.

Protocol Steps:

Cell Culture and Transfection: Plate cells (e.g., hepatic stellate cells) and transfect them with

a luciferase reporter plasmid containing Smad-binding elements (SBEs) upstream of the

luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for

normalization.[10][11]

Treatment: After transfection, treat the cells with varying concentrations of ENMD-1068.

Stimulation: Stimulate the cells with TGF-β1 to activate the Smad signaling pathway.[1]

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase

expression.[11]

Cell Lysis: Lyse the cells to release the luciferase enzyme.

Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and

measure the resulting luminescence using a luminometer. If a dual-luciferase system is

used, the activity of both luciferases is measured sequentially.[12]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency. The reduction in TGF-β1-induced luciferase activity in the

presence of ENMD-1068 indicates the inhibitory effect on Smad transcriptional activity.[11]

Conclusion
ENMD-1068 hydrobromide is a valuable research tool for investigating the role of PAR-2 in

various pathological processes, particularly those involving inflammation and fibrosis. Its ability

to antagonize PAR-2 and subsequently inhibit the TGF-β1/Smad signaling pathway provides a

clear mechanism for its observed effects in preclinical models of liver fibrosis and

endometriosis. The experimental protocols and quantitative data presented in this guide offer a

solid foundation for researchers and drug development professionals to design and interpret
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studies involving this compound. Further investigation is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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